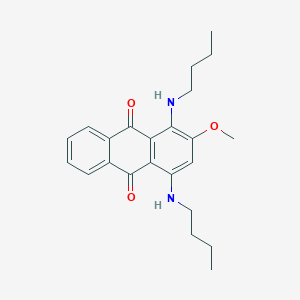
1,4-Bis(butylamino)-2-methoxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(butylamino)-2-methoxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. It is known for its vibrant color and is often used as a dye. The compound’s structure consists of an anthracene backbone with butylamino groups at the 1 and 4 positions and a methoxy group at the 2 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(butylamino)-2-methoxyanthracene-9,10-dione typically involves the reaction of 1,4-dichloroanthraquinone with butylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the substitution of chlorine atoms with butylamino groups . The methoxy group can be introduced through a subsequent reaction with methanol in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(butylamino)-2-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the anthraquinone structure to anthracene derivatives.
Substitution: The butylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and can be carried out in solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces anthracene derivatives .
Wissenschaftliche Forschungsanwendungen
1,4-Bis(butylamino)-2-methoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a dye and in the study of photophysical properties.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential anticancer properties, particularly in targeting specific cancer cells.
Industry: Utilized in the production of dyes and pigments for various applications.
Wirkmechanismus
The mechanism of action of 1,4-Bis(butylamino)-2-methoxyanthracene-9,10-dione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies . The compound’s fluorescent properties also allow it to be used in imaging techniques to track cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(amino)anthracene-9,10-dione: Similar structure but lacks the butylamino and methoxy groups.
Mitoxantrone: An anthraquinone derivative used as an anticancer drug.
Ametantrone: Another anthraquinone derivative with anticancer properties.
Uniqueness
1,4-Bis(butylamino)-2-methoxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of butylamino groups enhances its solubility and interaction with biological molecules, while the methoxy group contributes to its stability and reactivity .
Eigenschaften
CAS-Nummer |
583024-60-6 |
|---|---|
Molekularformel |
C23H28N2O3 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
1,4-bis(butylamino)-2-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C23H28N2O3/c1-4-6-12-24-17-14-18(28-3)21(25-13-7-5-2)20-19(17)22(26)15-10-8-9-11-16(15)23(20)27/h8-11,14,24-25H,4-7,12-13H2,1-3H3 |
InChI-Schlüssel |
RXKPXEQHESGRAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)NCCCC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


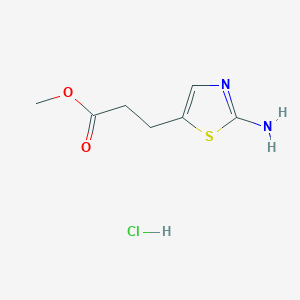

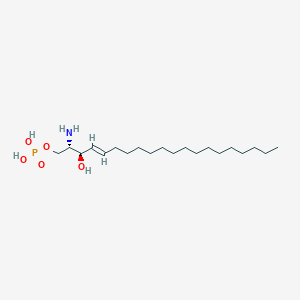
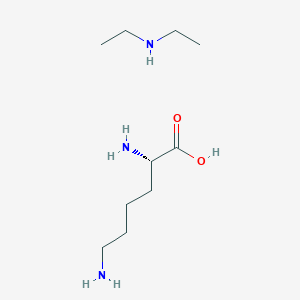

![2-Bromo-5-chlorothieno[3,2-b]thiophene](/img/structure/B13133693.png)
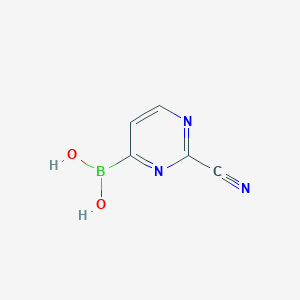

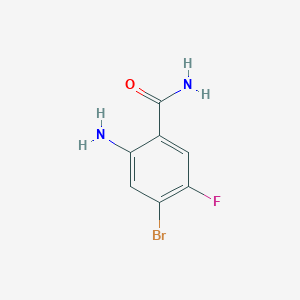

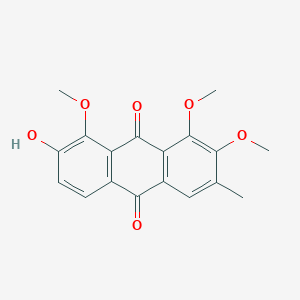

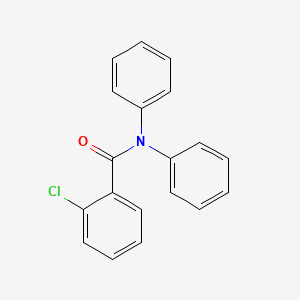
![Sodium[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13133734.png)
